Acitretin Retinoid Synthesis – Essential Polyene Side Chain Precursor
4-Methoxy-2,3,6-trimethylbenzaldehyde is a required intermediate in the established synthetic route for the retinoid drug acitretin. The compound undergoes condensation with acetone to form 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one (VII), which is then transformed into the phosphonium salt intermediate (I) used to construct the polyene side chain [1]. No alternative benzaldehyde derivative can generate the same exact intermediate due to the specific substitution pattern required for the polyene chain.
| Evidence Dimension | Suitability as an intermediate for acitretin synthesis |
|---|---|
| Target Compound Data | Required starting material; yields intermediate (VI) which is transformed to (VII) and ultimately to acitretin |
| Comparator Or Baseline | Other benzaldehyde derivatives (e.g., 2,4,6-trimethylbenzaldehyde, 4-methoxybenzaldehyde) |
| Quantified Difference | Incapable of producing the same retinoid structure |
| Conditions | Acitretin synthetic route per Drugs Fut 1977 and BE 0813002 patent family |
Why This Matters
In pharmaceutical manufacturing, the use of the correct intermediate is mandated by regulatory filings (DMF, CMC) and is critical for ensuring the correct molecular structure and impurity profile of the final drug substance.
- [1] DrugFuture. Acitretin, Etretin, Ro-10-1670, Ro-10-1670/000, Tigason, Soriatane, Neotigason. Synthetic Routes. View Source
